![molecular formula C3H6N4S B3041608 2-Amino-5-methylamino-1,3,4-thiadiazole CAS No. 33151-04-1](/img/structure/B3041608.png)
2-Amino-5-methylamino-1,3,4-thiadiazole
Overview
Description
2-Amino-5-methylamino-1,3,4-thiadiazole is a 2-amino-5-substituted-1,3,4-thiadiazole . It is a heterocyclic compound with the empirical formula C3H5N3S2 and a molecular weight of 147.22 .
Synthesis Analysis
The synthesis of 2-Amino-5-methylamino-1,3,4-thiadiazole involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with alkyl halides in the presence of KOH as a base . Another study shows the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .Molecular Structure Analysis
The molecular structure of 2-Amino-5-methylamino-1,3,4-thiadiazole has been studied extensively. The structure consists of monomeric discrete molecules . A DFT study on the electronic properties, spectroscopic profile, and biological activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole provides insights into the molecular and electronic structure of this compound .Chemical Reactions Analysis
The chemical reactions of 2-Amino-5-methylamino-1,3,4-thiadiazole have been studied. The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo to give the corresponding sulfides have been studied .Physical And Chemical Properties Analysis
2-Amino-5-methylamino-1,3,4-thiadiazole is a solid with a melting point of 178-181 °C . It has a molecular weight of 147.22 and an empirical formula of C3H5N3S2 .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Applications : A study by Dua (2016) focused on synthesizing 2-amino-5-methylamino-1,3,4-thiadiazole derivatives and evaluating their antimicrobial efficacy against bacterial strains like Bacillus subtilis, Escherichia coli, and fungi such as Aspergillus niger. Some compounds showed pronounced biological activity (Dua, 2016).
Anticancer Properties
- Anticancer Evaluation and Docking Study : Tiwari et al. (2017) conducted a study synthesizing Schiff’s bases containing thiadiazole and evaluating them for anticancer activity. The compounds exhibited promising activity against various human cancer cell lines (Tiwari et al., 2017).
Anti-Inflammatory and Analgesic Effects
- Pharmacological Evaluation as Anti-inflammatory Agents : Shkair et al. (2016) designed and synthesized thiadiazole derivatives, evaluating them for anti-inflammatory and analgesic effects. The study indicated significant activity in some compounds (Shkair et al., 2016).
Corrosion Inhibition
- Inhibition of Copper Corrosion : Blajiev and Hubin (2004) investigated the efficiency of thiadiazole derivatives as copper corrosion inhibitors, using density-functional quantum-chemical approach and impedance spectroscopy (Blajiev & Hubin, 2004).
Central Nervous System Activity
- Antidepressant and Anxiolytic Activity : Clerici et al. (2001) synthesized thiadiazole derivatives to evaluate their central nervous system activity. Some compounds exhibited notable antidepressant and anxiolytic properties (Clerici et al., 2001).
Material Science Applications
- Corrosion Inhibitor for Mild Steel : Attou et al. (2020) synthesized a thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant protection efficiency (Attou et al., 2020).
Agricultural Applications
- Growth Stimulant Activity : Knyazyan et al. (2013) synthesized thiadiazole derivatives and evaluated them for growth stimulant properties, finding significant activity in some derivatives (Knyazyan et al., 2013).
Structural Analysis
- Molecular Structure Studies : Lynch (2001) determined the structures of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives, highlighting differences in packing modes and hydrogen-bonding associations (Lynch, 2001).
Future Directions
The future directions of research on 2-Amino-5-methylamino-1,3,4-thiadiazole are promising. It has been suggested that it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Another study suggests that the 2-amino-1,3,4-thiadiazole structure has emerged as a promising foundation for the development of anticancer agents .
Relevant Papers Several papers have been published on 2-Amino-5-methylamino-1,3,4-thiadiazole. These include studies on its synthesis , molecular structure , mechanism of action , and potential applications .
properties
IUPAC Name |
2-N-methyl-1,3,4-thiadiazole-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-5-3-7-6-2(4)8-3/h1H3,(H2,4,6)(H,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTMQCWUZQNSLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylamino-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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